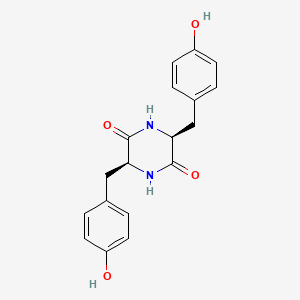

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione

Descripción general

Descripción

BN-201 es una pequeña molécula peptídica desarrollada por Bionure, una empresa de biotecnología, por sus propiedades neuroprotectoras y de promoción de la mielinización. Se está investigando principalmente para el tratamiento de enfermedades neurodegenerativas como la esclerosis múltiple, la neuritis óptica aguda y el glaucoma .

Métodos De Preparación

La preparación de BN-201 implica rutas sintéticas complejasLas condiciones de reacción a menudo incluyen el uso de catalizadores y solventes específicos para facilitar la formación de enlaces peptídicos y otros enlaces químicos . Los métodos de producción industrial para BN-201 aún están en desarrollo, ya que el compuesto se encuentra actualmente en la fase de ensayo clínico .

Análisis De Reacciones Químicas

BN-201 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: BN-201 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de formas reducidas.

Sustitución: BN-201 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione exhibits antimicrobial properties against various pathogens. It has been studied for its effectiveness against Mycobacterium tuberculosis. The compound acts by inhibiting specific enzymes involved in the biosynthesis of mycocyclosin, a peptide antibiotic produced by certain mycobacteria .

- Antioxidant Properties

- Potential Neuroprotective Effects

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de BN-201 implica la focalización del daño cerebral y la neurodegeneración. A diferencia de los medicamentos inmunomoduladores convencionales, BN-201 estimula la remielinización diferenciando las células precursoras de oligodendrocitos en oligodendrocitos maduros y promoviendo la formación de vainas de mielina alrededor de los axones . Este proceso ayuda a proteger el sistema nervioso del daño y revierte el daño existente a través de la reparación de la mielina .

Comparación Con Compuestos Similares

BN-201 es único en su doble acción de neuroprotección y remielinización. Compuestos similares incluyen:

Nitruro de boro: Conocido por su estabilidad térmica y química, el nitruro de boro se utiliza en equipos de alta temperatura y fundición de metales.

Compuestos de boro con donantes de nitrógeno: Estos compuestos forman complejos de adición estables con bases de Lewis y se utilizan en diversas aplicaciones químicas. BN-201 destaca por su aplicación específica en la neuroprotección y la mielinización, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas

Actividad Biológica

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione is an organic compound with the molecular formula C₁₈H₁₈N₂O₄. It belongs to the class of alpha amino acids and derivatives and features a piperazine ring substituted with two 4-hydroxybenzyl groups. The specific stereochemistry of this compound plays a crucial role in its biological activity and interactions.

The compound's structure is characterized by:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 326.35 g/mol

- IUPAC Name : (3S,6S)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its interaction with cytochrome P450 enzymes. This interaction suggests potential roles in drug metabolism and therapeutic applications against various diseases, including tuberculosis.

Interaction with Cytochrome P450

The compound has been identified as a substrate for the enzyme cytochrome P450 CYP121 from Mycobacterium tuberculosis. This enzyme catalyzes the formation of carbon-carbon bonds between phenolic hydroxyl groups, indicating that this compound could play a significant role in drug metabolism pathways. The interaction with CYP121 enhances its potential as a therapeutic agent against tuberculosis .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3R,6R)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | Different stereochemistry; potential variations in activity |

| 1-(4-Hydroxyphenyl)-piperazine | C₁₁H₁₃N₃O | Lacks dione functionality; simpler structure |

| 4-(Hydroxymethyl)phenyl-piperazine | C₁₂H₁₅N₂O₂ | Contains hydroxymethyl instead of hydroxybenzyl |

The unique stereochemistry and functional groups of this compound contribute to its distinctive biological activity compared to these similar compounds .

Study on Drug Metabolism

A study focused on the interaction of this compound with cytochrome P450 enzymes indicated that it could influence drug metabolism pathways significantly. The binding affinities and kinetic parameters were analyzed to provide insights into its therapeutic efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological macromolecules. These simulations suggest strong binding interactions that could lead to potential therapeutic applications .

Toxicological Assessment

Toxicological assessments indicate that this compound exhibits low toxicity profiles in preliminary studies. It has passed Ames tests indicating it is not mutagenic .

Propiedades

Número CAS |

1361200-34-1 |

|---|---|

Fórmula molecular |

C25H38FN5O4 |

Peso molecular |

491.6 g/mol |

Nombre IUPAC |

N-[2-[(2-amino-2-oxoethyl)-[3-(2-oxopyrrolidin-1-yl)propyl]amino]-2-oxoethyl]-2-[2-(2-fluorophenyl)ethylamino]-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32) |

Clave InChI |

ODCKWAPNRBCXHV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O |

SMILES isomérico |

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |

SMILES canónico |

CC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cyclo(Tyr-Tyr) cyclo(tyrosyl-tyrosyl) dicyclotyrosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.